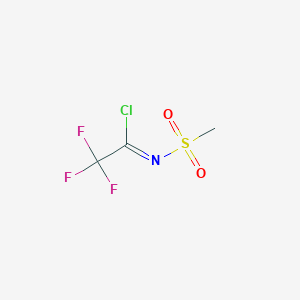

2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoyl chloride

Description

2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoyl chloride (CAS: 1909328-01-3) is a specialized organofluorine compound characterized by a trifluoromethyl group, a methanesulfonyl moiety, and a reactive carbonimidoyl chloride functional group. This structure confers unique electrophilic reactivity, making it valuable in synthesizing fluorinated intermediates for pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

(1Z)-2,2,2-trifluoro-N-methylsulfonylethanimidoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF3NO2S/c1-11(9,10)8-2(4)3(5,6)7/h1H3/b8-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZXZEANLRYXII-WAPJZHGLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N=C(C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)/N=C(/C(F)(F)F)\Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoyl chloride involves several steps. One common method includes the reaction of 2,2,2-trifluoroethanol with methanesulfonyl chloride to form an intermediate, which is then treated with a suitable reagent to introduce the carbonimidoyl chloride group . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: It can undergo addition reactions with various reagents to form new compounds.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes and influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

(a) Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Molecular Formula: CClF₃O₂S (vs. the target compound’s more complex structure, likely C₄H₄ClF₃NO₂S).

- Key Features : Contains a trifluoromethylsulfonyl group directly bonded to chlorine. Lacks the carbonimidoyl group present in the target compound.

- Physical Properties : Boiling point = 29–32°C, density = 1.583 g/mL, refractive index = 1.334 .

- Reactivity : Acts as a strong sulfonating agent, widely used to introduce the triflyl group into organic molecules. In contrast, the target compound’s carbonimidoyl chloride group may participate in nucleophilic substitution or cyclization reactions .

(b) 2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (C₈H₃Cl₂F₃O₂)

- Key Features : Combines a benzoyl chloride core with trifluoromethoxy and chloro substituents. Unlike the target compound, it lacks a sulfonyl group but shares halogenated electrophilic reactivity.

- Applications: Used in acylations and synthesis of agrochemicals.

(c) Sodium 5-Fluoro-1,3-Benzothiazole-2-Carboxylate (C₈H₃FNO₂SNa)

- Key Features : A benzothiazole derivative with a fluorine substituent and carboxylate group. Differs significantly from the target compound in backbone structure but shares fluorine’s electron-withdrawing effects.

- Relevance : Highlights the role of fluorine in modulating electronic properties, a principle applicable to understanding the target compound’s reactivity .

Biological Activity

2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoyl chloride is a synthetic compound that has garnered attention in the field of medicinal chemistry. Its unique trifluoromethyl and sulfonyl functionalities suggest potential bioactivity, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClFNOS

- Molecular Weight : 227.6 g/mol

- Appearance : Typically a colorless to light yellow liquid.

- Purity : Minimum 98% as assessed by gas chromatography.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets. The sulfonamide moiety can participate in hydrogen bonding and may influence enzyme activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated cytotoxicity against several cancer cell lines, including:

The compound's mechanism against cancer cells is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various fluorinated compounds, including this compound. Results indicated that at concentrations as low as 5 µg/mL, the compound inhibited the growth of Gram-positive and Gram-negative bacteria effectively.

Study 2: Cancer Cell Line Testing

In a separate investigation into its anticancer properties, this compound was tested on multiple human cancer cell lines. The results demonstrated a dose-dependent response in cell viability assays, with significant reductions in viable cells at concentrations above 10 µM.

Safety and Toxicology

While the compound shows promise in biological applications, safety data indicate that it can cause severe skin burns and eye damage upon contact. Proper handling precautions are essential when working with this chemical.

Hazard Statements

- Causes severe skin burns and eye damage.

- Flammable liquid and vapor.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoyl chloride, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via halogen-exchange reactions using trifluoromethanesulfonyl chloride derivatives as precursors. For example, fluorinated sulfonyl chlorides are often prepared via reaction of trichloromethanesulfenyl chloride with hydrogen fluoride, followed by functionalization with amines or imidoyl groups . Purification typically involves column chromatography (e.g., silica gel) or recrystallization, with reaction progress monitored by thin-layer chromatography (TLC) in solvents like THF/hexane mixtures . Impurities such as triethylammonium chloride byproducts are removed via filtration .

Q. How does the trifluoromethyl group influence the compound’s stability under standard laboratory conditions?

- Methodological Answer : The trifluoromethyl group enhances thermal and hydrolytic stability due to strong C–F bonds and electron-withdrawing effects. However, the sulfonimidoyl chloride moiety remains moisture-sensitive. Storage recommendations include maintaining the compound at 0–6°C in anhydrous solvents (e.g., THF) under inert gas . Stability assessments should use NMR (e.g., <sup>19</sup>F NMR) to detect decomposition products like trifluoroacetic acid .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- <sup>19</sup>F NMR : To confirm trifluoromethyl group integrity (δ ≈ -60 to -70 ppm).

- IR Spectroscopy : For sulfonyl chloride (S=O stretch ~1350–1200 cm⁻¹) and imidoyl (C=N ~1650 cm⁻¹) groups.

- X-ray Crystallography : To resolve molecular conformation and confirm stereoelectronic effects of fluorine .

Advanced Research Questions

Q. How do stereoelectronic effects of the trifluoromethyl group impact docking interactions in drug-discovery applications?

- Methodological Answer : The trifluoromethyl group alters molecular conformation via hyperconjugation, affecting protein-ligand binding. Computational modeling (e.g., DFT calculations) can predict preferred conformers, while crystallographic data from the Protein Data Bank (PDB) validate docking poses. For example, fluorine’s “polar hydrophobicity” may enhance binding affinity to hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound in nucleophilic substitutions?

- Methodological Answer : Contradictory yields or side products may arise from competing reactions (e.g., hydrolysis of the imidoyl chloride). Systematic analysis includes:

- Kinetic Studies : Varying temperature and solvent polarity (e.g., THF vs. DCM) to optimize selectivity.

- Byproduct Identification : LC-MS or GC-MS to detect sulfonic acid derivatives from hydrolysis .

Q. What strategies mitigate fluorinated byproduct formation during coupling reactions with amines?

- Methodological Answer : Use of bulky bases (e.g., Et3N) minimizes side reactions by deprotonating amines without nucleophilic attack on the sulfonimidoyl chloride. Pre-activation of amines as hydrochlorides (e.g., 2,2,2-trifluoroethylamine hydrochloride) also improves coupling efficiency .

Q. How does solvent choice affect the reactivity of the sulfonimidoyl chloride moiety?

- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) stabilize the reactive chloride, while protic solvents (e.g., MeOH) accelerate hydrolysis. Solvent-free conditions under microwave irradiation have been reported to enhance reaction rates in spirocyclic phosphazene syntheses .

Data Contradiction Analysis

Q. Why do reported yields vary for reactions involving this compound in cyclization protocols?

- Methodological Answer : Yield discrepancies often stem from trace moisture or oxygen. Rigorous drying of solvents (e.g., molecular sieves in THF) and substrates is critical. Contradictions in literature data can be addressed by replicating conditions with inline moisture sensors and comparing <sup>19</sup>F NMR spectra of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.